(4s)-5-Fluoro-L-Leucine can be derived from natural sources or synthesized through chemical methods. Its classification falls under the category of fluoroalkyl amino acids, which are known for their unique biochemical properties that can enhance the stability and activity of peptides and proteins. This compound is particularly notable for its role in studies related to protein folding, enzyme activity modulation, and as a potential therapeutic agent.
The synthesis of (4s)-5-Fluoro-L-Leucine typically involves several key steps:
Recent advancements in synthetic methodologies have improved yields and enantioselectivity, allowing for more efficient production of this compound .
(4s)-5-Fluoro-L-Leucine can participate in various chemical reactions typical for amino acids, including:
The unique reactivity introduced by the fluorine atom allows for modifications that are not possible with non-fluorinated amino acids.
The mechanism of action of (4s)-5-Fluoro-L-Leucine primarily involves its role as an analog of leucine in metabolic pathways. It can influence protein synthesis and degradation processes due to its structural similarity to leucine.
In enzymatic reactions, (4s)-5-Fluoro-L-Leucine may alter enzyme kinetics by affecting substrate binding affinities or altering conformational dynamics within enzyme active sites. Studies have shown that substituting leucine with its fluorinated counterpart can enhance enzymatic activity or stability under specific conditions .
These properties make (4s)-5-Fluoro-L-Leucine suitable for various biochemical applications, including drug design and protein engineering .
(4s)-5-Fluoro-L-Leucine has several significant applications in scientific research:
The incorporation of this fluorinated amino acid into peptides has opened new avenues for developing biologically active compounds with enhanced pharmacological profiles.
The radiosynthesis of (4S)-5-fluoro-L-leucine primarily targets positron emission tomography (PET) tracer development, leveraging fluorine-18 (¹⁸F, t₁/₂ = 109.7 min) for clinical imaging. A pivotal approach involves nucleophilic aliphatic substitution of a mesylate precursor with [¹⁸F]fluoride. This method yields 5-[¹⁸F]fluoroleucine with a radiochemical purity >95%, achieved within 60–90 minutes, including purification via high-performance liquid chromatography (HPLC). Key steps include azeotropic drying of [¹⁸F]KF/K₂.₂.₂ complex and reaction in polar aprotic solvents like dimethyl sulfoxide at 160°C [1] [4].
Copper-mediated radiofluorination (CMRF) has emerged as an advanced strategy for aromatic amino acids but faces challenges with aliphatic substrates like leucine. For non-activated aliphatic precursors, heteroatom-¹⁸F bonds (e.g., silicon-¹⁸F) enable rapid labeling under mild conditions. Although not yet reported for 5-fluoroleucine, silicon-based prosthetic groups permit aqueous ¹⁸F-fluorination at room temperature, suggesting potential applicability [5].
Table 1: Radiosynthesis Methods for 5-Fluoroleucine
| Method | Precursor | Reaction Conditions | Radiochemical Yield | Key Applications |
|---|---|---|---|---|
| Nucleophilic Substitution | Mesylate derivative | 160°C, DMSO, 20 min | 10–25% (non-decay corr.) | LAT1 transporter imaging [1] |
| Heteroatom-Assisted | Silane derivatives | RT, aqueous, 5 min | Theoretical applicability | Prosthetic group labeling [5] |
Biomedical validation confirms specific uptake of 5-[¹⁸F]fluoroleucine in breast cancer xenografts via L-type amino acid transporter 1 (LAT1), with progressive tumor accumulation over 60 minutes. This distinguishes it from 2-[¹⁸F]fluoro-2-deoxy-D-glucose by avoiding high brain background, enabling imaging of LAT1-overexpressing tumors [1] [4].
Stereocontrol at the C4 position of (4S)-5-fluoro-L-leucine demands enantioselective fluorination due to the metabolic chirality-dependence of amino acid transporters. Schöllkopf’s bis-lactim ether methodology enables asymmetric synthesis by alkylating glycine equivalents with 3-fluoro-1-iodopropane, achieving >98% enantiomeric excess (ee). Subsequent hydrolysis releases the fluorinated amino acid while preserving stereochemistry [6].
Diastereoselective fluorination uses chiral auxiliaries like Evans’ oxazolidinones or Oppolzer’s sultams. Electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) react with enolates derived from leucine precursors, affording 5-fluoro-L-leucine derivatives with diastereoselectivities >95%. This method requires auxiliary removal under non-racemizing conditions, typically via hydrogenolysis or hydrolysis [6].
Enzymatic resolution complements chemical synthesis. Candida antarctica lipase B selectively deacylates N-acetyl-DL-5-fluoroleucine, isolating the L-enantiomer. Alternatively, L-amino acid acylases hydrolyze N-chloroacetyl-DL derivatives, yielding L-5-fluoroleucine with 99% ee. Biocatalysis avoids harsh conditions but faces scalability limitations [6] [8].
Table 2: Stereoselective Synthesis Techniques
| Method | Key Reagent/Catalyst | Stereoselectivity | Yield | Advantages |
|---|---|---|---|---|
| Schöllkopf bis-lactim | 3-Fluoro-1-iodopropane | >98% ee | 50–65% | High chirality transfer [6] |
| Evans’ auxiliary | N-Fluorobenzenesulfonimide | >95% de | 70% | Predictable stereocontrol |
| Enzymatic resolution | L-Amino acid acylase | 99% ee | 40% | Mild conditions |
Solid-phase peptide synthesis (SPPS) employs resin-bound fluorinated leucine for iterative chain elongation. A comparative study of sequence-defined macromolecules used 2-chlorotrityl chloride resin functionalized with hexadiene-1-ol. Tandem Diels-Alder/Passerini reactions achieved a dodecamer incorporating fluorinated linkers with 92% stepwise yield. Advantages include:
Solution-phase synthesis excels in large-scale production. Using stearic acid as a soluble carrier, fluoro-leucine derivatives were synthesized via Passerini three-component reactions and 1,2,4-triazoline-3,5-dione (TAD) "click" chemistry. Key benefits:
Table 3: Synthesis Phase Comparison for Fluoro-Leucine Derivatives
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Scale | Milligrams (0.01–0.1 mmol) | Grams (1–10 mmol) |
| Purity | >98% (after cleavage) | 90–95% (after chromatography) |
| Step Yield | 90–92% | 85–90% |
| Purification | Resin washing | Column chromatography |
| Automation | Fully automatable | Limited automation |
Metabolic engineering of Corynebacterium glutamicum and Escherichia coli focuses on deregulating the L-leucine pathway and enhancing carbon flux toward 5-fluoroleucine. Key strategies:
Pathway Engineering:
Transporter Engineering:
Table 4: Metabolic Engineering Targets for Fluoroleucine Biosynthesis
| Target Modification | Host Organism | Effect | Titer Improvement |
|---|---|---|---|
| LeuAᴳ¹⁷⁶ᴰ overexpression | C. glutamicum ATCC 13032 | Deregulated pathway entry | 3.5-fold vs. wild-type [8] |
| ilvA knockout | E. coli W3110 | Reduced valine/alanine byproducts | 40% higher yield |
| pykF amplification | C. glutamicum MH20-22B | Enhanced pyruvate supply | 2.1-fold vs. parent |
| ygaZH overexpression | C. glutamicum DM1730 | Increased amino acid export | 25% higher accumulation |
Fermentation Optimization: Fed-batch processes using sugarcane syrup achieve titers >100 g/L of leucine analogs. Dynamic control of dissolved oxygen (30–50%) and pH (7.0–7.2) prevents acetate accumulation. In situ product extraction with cation-exchange resins maintains productivity during 72-hour cultivations [8] [10].
Heterologous Production: Saccharomyces cerevisiae engineered with fluorinase enzymes from Streptomyces cattleya enables de novo fluorometabolite synthesis. Co-expression of leucine biosynthetic genes and fluorination modules may provide a future route to single-step 5-fluoroleucine biosynthesis [3] [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2